desmosterol

Vue d'ensemble

Description

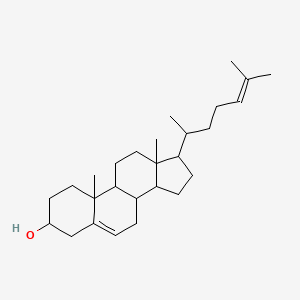

. Structurellement, le désmostérol a un squelette similaire à celui du cholestérol, à l'exception d'une double liaison supplémentaire. Il est le précurseur immédiat du cholestérol dans la voie de biosynthèse du cholestérol de Bloch .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le désmostérol peut être synthétisé par la réduction du 24-déhydrocholestérol à l'aide de l'enzyme 24-déhydrocholestérol réductase . Cette réaction est une étape clé dans la voie de biosynthèse du cholestérol de Bloch.

Méthodes de production industrielle : La production industrielle du désmostérol implique l'extraction de sources biologiques telles que le phytoplancton ou par synthèse chimique. Le processus d'extraction implique généralement l'utilisation de techniques de chromatographie liquide et de spectrométrie de masse pour isoler et purifier le désmostérol des autres stérols .

Types de réactions :

Oxydation : Le désmostérol peut subir des réactions d'oxydation pour former divers oxystérols.

Substitution : Le désmostérol peut participer à des réactions de substitution, en particulier en présence d'acides ou de bases forts.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'enzyme 24-déhydrocholestérol réductase est couramment utilisée pour la réduction du désmostérol en cholestérol.

Substitution : Des acides forts comme l'acide sulfurique ou des bases comme l'hydroxyde de sodium sont utilisés dans les réactions de substitution.

Principaux produits formés :

Cholestérol : Le principal produit formé à partir de la réduction du désmostérol.

Oxystérols : Divers oxystérols sont formés par des réactions d'oxydation.

4. Applications de la recherche scientifique

Le désmostérol a une large gamme d'applications de recherche scientifique :

Biologie : Il joue un rôle crucial dans l'étude de la biosynthèse et du métabolisme du cholestérol.

Industrie : Il est utilisé dans la production de cholestérol et d'autres stérols pour diverses applications industrielles.

5. Mécanisme d'action

Le désmostérol exerce ses effets principalement par son rôle d'intermédiaire dans la biosynthèse du cholestérol. Il est converti en cholestérol par l'enzyme 24-déhydrocholestérol réductase . Le désmostérol agit également comme un agoniste du récepteur X du foie, qui est impliqué dans la régulation du métabolisme lipidique et des réponses inflammatoires .

Composés similaires :

Cholestérol : Le produit immédiat de la réduction du désmostérol, avec une structure similaire mais sans la double liaison supplémentaire.

Lanostérol : Un autre intermédiaire dans la voie de biosynthèse du cholestérol, avec une structure et une fonction différentes.

Unicité du désmostérol : Le désmostérol est unique en raison de son rôle spécifique de précurseur immédiat du cholestérol dans la voie de Bloch. Sa double liaison supplémentaire le distingue structurellement du cholestérol et d'autres intermédiaires stérol .

Applications De Recherche Scientifique

Neurobiology

Desmosterol as a Biomarker in Depression

Recent studies have indicated that this compound levels may serve as biomarkers for depression. A study analyzing postmortem brain samples found that individuals with depression exhibited altered concentrations of this compound and 7-dehydrocholesterol, particularly influenced by the use of the antidepressant trazodone . This suggests that this compound levels could be indicative of depressive states and may help in understanding the biochemical underpinnings of mood disorders.

This compound in Brain Tumors

this compound has been identified as a potential chemical indicator in brain tumors. Research demonstrated that this compound accumulates in neurogenic tumors (such as gliomas) and can be influenced by pharmacological agents that inhibit cholesterol synthesis . This accumulation may provide insights into tumor metabolism and could aid in the development of diagnostic tools for brain tumors.

Cardiology

Impact of Amiodarone on this compound Levels

Amiodarone, a medication used for cardiac arrhythmias, has been shown to disrupt cholesterol biosynthesis by inhibiting the enzyme 24-dehydrocholesterol reductase. This inhibition leads to a significant accumulation of this compound in patients treated with amiodarone, independent of other factors such as age or body mass index . The implications of this finding suggest that monitoring this compound levels could be important for understanding the metabolic effects of amiodarone therapy.

Reproductive Biology

Role of this compound in Sperm Function

Research has demonstrated that this compound enhances sperm functionality. In studies involving ram sperm, this compound-enriched sperm showed improved motility and resistance to osmotic stress during cryopreservation compared to controls . This suggests that this compound could play a critical role in reproductive success and may be utilized to improve outcomes in assisted reproductive technologies.

Metabolic Disorders

This compound and Obesity Management

A clinical case study highlighted that treatment with semaglutide significantly increased liver and plasma this compound levels without affecting body weight or composition . The relationship between this compound levels and metabolic health markers may provide new avenues for obesity treatment strategies, particularly in genetically predisposed populations.

Immunology

This compound's Role in Inflammation

this compound has been implicated in modulating inflammatory responses through its action on nuclear receptors. Studies have shown that this compound can influence gene expression related to oxidative stress and inflammation, indicating its potential as an anti-inflammatory agent . This property could be leveraged in developing therapies for conditions characterized by chronic inflammation.

Summary Table of this compound Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Neurobiology | Altered levels linked to depression; potential biomarker | Understanding mood disorders; diagnostic tool |

| Cardiology | Accumulation due to amiodarone treatment | Monitoring metabolic effects during therapy |

| Reproductive Biology | Enhanced sperm motility and osmotic stress resistance | Improving assisted reproductive technologies |

| Metabolic Disorders | Increased levels observed with semaglutide treatment | New strategies for obesity management |

| Immunology | Modulates inflammatory responses via nuclear receptors | Development of anti-inflammatory therapies |

Mécanisme D'action

Desmosterol exerts its effects primarily through its role as an intermediate in cholesterol biosynthesis. It is converted to cholesterol by the enzyme 24-dehydrocholesterol reductase . This compound also acts as an agonist for the liver X receptor, which is involved in the regulation of lipid metabolism and inflammatory responses .

Comparaison Avec Des Composés Similaires

Cholesterol: The immediate product of desmosterol reduction, with a similar structure but lacking the additional double bond.

Lanosterol: Another intermediate in the cholesterol biosynthesis pathway, with a different structure and function.

Uniqueness of this compound: this compound is unique due to its specific role as the immediate precursor to cholesterol in the Bloch pathway. Its additional double bond distinguishes it structurally from cholesterol and other sterol intermediates .

Activité Biologique

Desmosterol is a crucial intermediate in the cholesterol biosynthesis pathway, playing significant roles in various biological processes, particularly in inflammation and lipid metabolism. This compound has garnered attention due to its implications in atherogenesis, immune regulation, and potential therapeutic applications.

Role in Atherosclerosis

Recent studies have highlighted this compound's pivotal role in atherosclerosis, an inflammatory disease characterized by the accumulation of lipids and inflammatory cells in arterial walls. This compound acts as a key molecule that integrates cholesterol homeostasis with immune responses in macrophages. Research indicates that depletion of this compound in myeloid cells leads to increased interferon responses and reduced expression of anti-inflammatory markers, exacerbating atherosclerosis progression .

Key Findings:

- Macrophage Function : this compound modulates macrophage activation towards a less inflammatory phenotype, promoting tissue repair and reducing inflammation within atherosclerotic plaques .

- Inflammasome Activation : Lower levels of this compound enhance mitochondrial reactive oxygen species (mtROS) production, leading to increased NLRP3 inflammasome activation. This suggests that this compound is critical for maintaining macrophage function and preventing excessive inflammation .

This compound functions primarily through its role as a liver X receptor (LXR) ligand. LXR activation is essential for regulating cholesterol metabolism and inflammatory responses. In macrophages, this compound loading has been shown to decrease IL-1β production, indicating its anti-inflammatory properties .

Table 1: Effects of this compound on Macrophage Function

| Parameter | This compound Depletion | This compound Loading |

|---|---|---|

| IL-1β Production | Increased | Decreased |

| Anti-inflammatory Markers | Reduced | Increased |

| Mitochondrial ROS Production | Increased | Decreased |

| Macrophage Apoptosis | Increased | Decreased |

Association with Mental Health

This compound has also been implicated in neurobiology. A study found an association between plasma levels of this compound and depressive symptoms, suggesting that alterations in sterol metabolism could influence mental health outcomes . The presence of certain medications, such as trazodone, was found to affect this compound concentrations, indicating potential risks associated with altered sterol levels in the brain .

Case Studies

- Atherosclerotic Plaque Analysis : In transgenic mice overexpressing DHCR24 (the enzyme converting this compound to cholesterol), researchers observed significant necrosis and apoptotic macrophage accumulation in atherosclerotic plaques. This underscores the importance of this compound in maintaining macrophage health and preventing plaque instability .

- Neuropsychiatric Implications : A study examining patients with depressive symptoms found significantly elevated serum this compound levels, linking it to potential metabolic dysfunctions that may contribute to mood disorders .

Propriétés

IUPAC Name |

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861864 | |

| Record name | Cholesta-5,24-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-04-2 | |

| Record name | DESMOSTEROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.